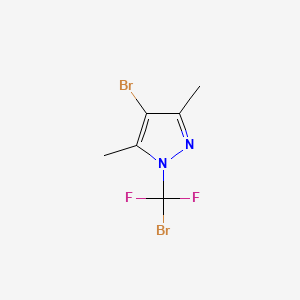![molecular formula C10H14N2O4 B13452504 tert-butyl N-[(5-formyl-1,3-oxazol-2-yl)methyl]carbamate](/img/structure/B13452504.png)
tert-butyl N-[(5-formyl-1,3-oxazol-2-yl)methyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[(5-formyl-1,3-oxazol-2-yl)methyl]carbamate: is a chemical compound with a unique structure that includes an oxazole ring, a formyl group, and a tert-butyl carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of an appropriate oxazole precursor with tert-butyl carbamate under controlled conditions .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[(5-formyl-1,3-oxazol-2-yl)methyl]carbamate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The oxazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted oxazole derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl N-[(5-formyl-1,3-oxazol-2-yl)methyl]carbamate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: Its ability to form stable derivatives makes it a valuable intermediate in the synthesis of pharmaceuticals .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial processes .
Mechanism of Action
The mechanism by which tert-butyl N-[(5-formyl-1,3-oxazol-2-yl)methyl]carbamate exerts its effects involves interactions with specific molecular targets. The oxazole ring can interact with enzymes and receptors, potentially modulating their activity. The formyl group can participate in hydrogen bonding and other interactions that influence the compound’s biological activity .
Comparison with Similar Compounds
- tert-Butyl N-(5-formyl-1-methyl-1H-1,2,3-triazol-4-yl)carbamate
- tert-Butyl carbamate
- **N-(5-((5-(tert-Butyl)oxazol-2-yl)methyl)thio)thiazol-2-yl)-1-(14-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)-2-oxo-6,9,12-trioxa-3-azatetradecyl)piperidine-4-carboxamide
Uniqueness: tert-Butyl N-[(5-formyl-1,3-oxazol-2-yl)methyl]carbamate is unique due to the presence of the oxazole ring and the formyl group, which confer specific reactivity and stability. This makes it distinct from other similar compounds that may lack these functional groups .
Properties
Molecular Formula |
C10H14N2O4 |
|---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
tert-butyl N-[(5-formyl-1,3-oxazol-2-yl)methyl]carbamate |
InChI |
InChI=1S/C10H14N2O4/c1-10(2,3)16-9(14)12-5-8-11-4-7(6-13)15-8/h4,6H,5H2,1-3H3,(H,12,14) |
InChI Key |
CGAJHSIUYOWQGX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC=C(O1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


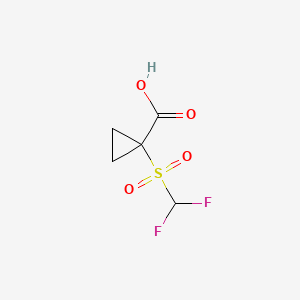

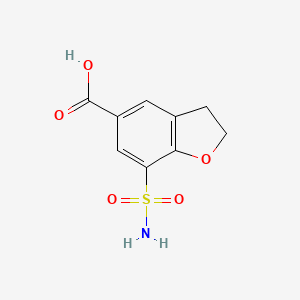
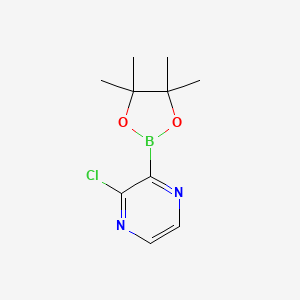
![3,3-Difluorospiro[3.4]octane-1-carboxylic acid](/img/structure/B13452441.png)
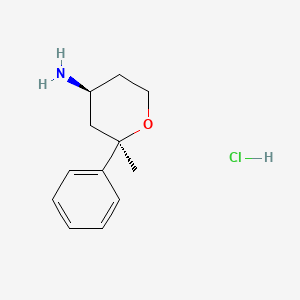
![2-[(2S,4R)-1-[(tert-butoxy)carbonyl]-4-hydroxypyrrolidin-2-yl]aceticacid](/img/structure/B13452468.png)
![3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13452481.png)
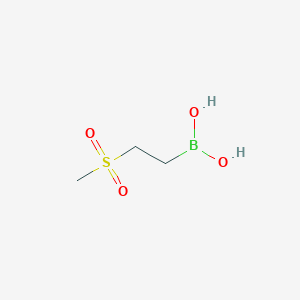
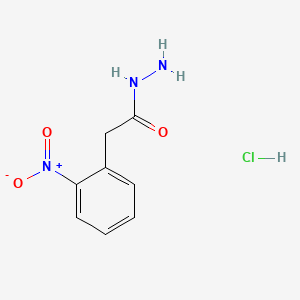
![4-{3-Iodobicyclo[1.1.1]pentan-1-yl}butanenitrile](/img/structure/B13452499.png)
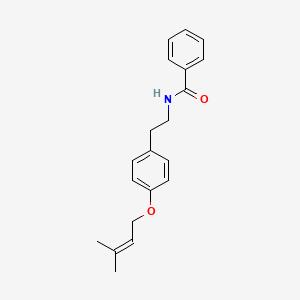
![4-[(4-Aminophenyl)carbamoyl]benzoic acid hydrochloride](/img/structure/B13452506.png)
